N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine
CAS No.: 353779-31-4
Cat. No.: VC2423383
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353779-31-4 |
|---|---|
| Molecular Formula | C14H16N2O |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C14H16N2O/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13/h2-9,15H,10-11H2,1H3 |
| Standard InChI Key | GOBXDYYANOXDAQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNCC2=CC=CC=N2 |
| Canonical SMILES | COC1=CC=CC=C1CNCC2=CC=CC=N2 |
Introduction
Chemical Properties and Structure
Structural Features
The structure of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine comprises several key components that determine its chemical properties:
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A pyridine ring system (pyridin-2-yl group)
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A methanamine linker (-CH₂-NH-CH₂-)
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A 2-methoxybenzyl group with the methoxy substituent at the ortho position
The compound features both basic nitrogen centers (the pyridine nitrogen and the secondary amine) and aromatic systems, contributing to its potential for hydrogen bonding and π-interactions. These structural characteristics make N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine an interesting compound for structure-activity relationship studies.
Synthesis Methods
Standard Synthetic Routes
The synthesis of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine typically involves nucleophilic substitution reactions between appropriate precursors. The most common synthetic approach involves the reaction of pyridin-2-ylmethanamine with 2-methoxybenzyl chloride or an equivalent reagent.
This reaction is generally facilitated by a suitable base such as triethylamine or pyridine to promote the nucleophilic substitution process. The base serves to neutralize the hydrogen chloride generated during the reaction and to enhance the nucleophilicity of the primary amine. The general reaction can be represented as:
Pyridin-2-ylmethanamine + 2-Methoxybenzyl chloride → N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine + HCl
The reaction typically proceeds under mild conditions, and the product can be isolated through standard purification techniques such as extraction, chromatography, or crystallization.
Alternative Synthesis Approaches
Drawing from methodologies used for similar compounds, several alternative approaches could be considered for synthesizing N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine:
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Reductive amination: This approach would involve the reaction of pyridin-2-ylmethanamine with 2-methoxybenzaldehyde to form an imine intermediate, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH₄) . This method has been demonstrated for similar compounds and offers the advantage of mild reaction conditions.
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Palladium-catalyzed cross-coupling: For related nitrogen-containing heterocyclic compounds, Pd(0)-catalyzed Buchwald-Hartwig amination reactions have proven effective for forming C-N bonds . This approach could be adapted for the synthesis of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine by coupling appropriately functionalized precursors.
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Selective transformation of primary to secondary amines: Methods involving the catalytic transformation of primary amines to secondary amines could be applied, similar to those documented for related compounds like N-(4-methoxybenzyl)-1-(pyridin-2-yl)methanamine .
These alternative synthetic routes provide flexibility in the preparation of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine, allowing researchers to select the most appropriate method based on available starting materials, desired scale, and specific reaction conditions.
Characterization Data
Spectroscopic Data
While specific spectroscopic data for N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is limited in the available literature, inferences can be made from related compounds. For instance, similar compounds like N-(p-Methoxybenzyl)-1,1-di(pyridin-2-yl)methanamine and N-(4-methoxybenzyl)-1-(pyridin-2-yl)methanamine have been characterized using various spectroscopic techniques.
For related compounds, ¹H NMR spectroscopy typically reveals characteristic signals for:
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Aromatic protons of the pyridine ring (typically between δ 7.0-8.7 ppm)
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Aromatic protons of the methoxybenzyl group (typically between δ 6.7-7.5 ppm)
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Methylene protons connecting the nitrogen to the aromatic rings (typically as singlets around δ 3.8-4.2 ppm)
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Methoxy protons (typically as a singlet around δ 3.7-3.9 ppm)
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The NH proton (often a broad singlet, variable position depending on concentration and solvent)
Mass spectrometry would be expected to show the molecular ion peak at m/z 228, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns involving cleavage at the C-N bonds.
These spectroscopic features would be essential for confirming the structure and purity of synthesized N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine in research settings.
Applications and Biological Activity
The potential applications of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine are primarily in the realm of chemical and pharmaceutical research, owing to its unique structural characteristics and the biological activities observed in related compounds.
Compounds with structural similarities to N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine, particularly those containing N-alkyl-N-(pyridin-2-yl)hydroxylamine moieties, have demonstrated significant antibacterial properties. Specifically, related compounds have shown selective and potent activity against Gram-positive bacteria such as Micrococcus luteus, with minimum inhibitory concentration (MIC₉₀) values as low as 2.0 μM (0.41 μg/mL) .
Furthermore, some structurally related compounds have exhibited moderate activity against antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . These findings suggest that N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine might possess similar antibacterial potential, warranting further investigation in this direction.
The compound's versatile structure also makes it a candidate for:
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Serving as a building block in the synthesis of more complex molecules
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Structure-activity relationship studies in drug discovery programs
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Development of novel ligands for coordination chemistry
Given these potential applications, N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine represents an interesting compound for researchers in medicinal chemistry and related fields.
Research Significance and Future Directions
The significance of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine in current research stems from its structural features and the biological activities observed in related compounds. As pharmaceutical research continues to seek novel scaffolds for drug development, compounds like N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine offer promising starting points for structure-activity relationship studies.
Future research directions might include:
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Comprehensive evaluation of the antibacterial activity of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine against a panel of bacterial strains, particularly those resistant to conventional antibiotics.
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Investigation of structure-activity relationships through the synthesis and biological evaluation of analogs with various substituents on both the pyridine and benzyl rings.
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Exploration of the compound's potential in other therapeutic areas, such as anti-inflammatory or antifungal applications.
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Detailed mechanistic studies to understand the mode of action of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine and related compounds in their biological activities.
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Development of more efficient and environmentally friendly synthetic routes for preparing N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine and its analogs.
These research directions would contribute significantly to understanding the full potential of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine in chemical and pharmaceutical sciences.
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